(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide is a chiral amide compound with a specific stereochemistry at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of (3R)-3-aminobutanamide with N,N-dimethylpentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide: The enantiomer of the compound with opposite stereochemistry.
N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide: Without specific stereochemistry.
N,N-Dimethyl-3-[(pentan-2-yl)amino]butanamide: With a different alkyl chain position.
Uniqueness
(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in stereoselective synthesis and chiral recognition studies.
Eigenschaften
Molekularformel |
C11H24N2O |
---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(3R)-N,N-dimethyl-3-(pentan-3-ylamino)butanamide |
InChI |
InChI=1S/C11H24N2O/c1-6-10(7-2)12-9(3)8-11(14)13(4)5/h9-10,12H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
UOXORRWXTMGPNB-SECBINFHSA-N |
Isomerische SMILES |
CCC(CC)N[C@H](C)CC(=O)N(C)C |
Kanonische SMILES |
CCC(CC)NC(C)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.